tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate
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Overview
Description
tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the chloro and fluoro substituents. The hydroxyl group is then introduced via a reduction reaction, and the final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The indole moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl (2-aminophenyl)carbamate: Another related compound with applications in organic synthesis.
tert-Butyl N-hydroxycarbamate: Used in the synthesis of hydroxylamine derivatives.
Uniqueness
tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing targeted pharmaceuticals and studying enzyme mechanisms .
Properties
Molecular Formula |
C16H20ClFN2O3 |
---|---|
Molecular Weight |
342.79 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20ClFN2O3/c1-16(2,3)23-15(22)20-10(8-21)4-9-7-19-14-6-12(17)13(18)5-11(9)14/h5-7,10,19,21H,4,8H2,1-3H3,(H,20,22)/t10-/m1/s1 |
InChI Key |
GNXJYLZBDLGIQC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)CO |
Origin of Product |
United States |
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